Unveiling the Atomic Blueprint of Bismuth Subsalicylate: A Technical Guide
Unveiling the Atomic Blueprint of Bismuth Subsalicylate: A Technical Guide
For decades, the precise crystal structure of bismuth subsalicylate (BSS), the active ingredient in popular gastrointestinal medications, remained elusive to scientists. Its tendency to form small, imperfect, and beam-sensitive crystals thwarted traditional analytical methods. This guide delves into the advanced electron crystallography techniques that finally unlocked its atomic arrangement, providing researchers and drug development professionals with a detailed understanding of its solid-state structure.
The breakthrough in determining the crystal structure of BSS was achieved through a combination of three-dimensional electron diffraction (3DED) and high-resolution scanning transmission electron microscopy (STEM).[1][2][3] This approach circumvented the limitations of conventional single-crystal X-ray diffraction (SCXRD), which requires larger, highly ordered crystals.[2] The investigation revealed that BSS is a layered coordination polymer, not a simple metal complex as had been speculated.[2][4]
The structure consists of inorganic building units (IBUs) composed of bismuth cations (Bi³⁺) and bridging oxygen anions (μ-O²⁻) that form rod-like structures extending along the a-axis. These inorganic rods are interconnected by organic salicylate (B1505791) anions, creating a layered architecture.[2] This layered arrangement, with an outer coating of organic ligands, helps to explain the compound's very poor solubility in water and its stability in acidic environments.[2]
Quantitative Crystallographic Data
The crystallographic data for bismuth subsalicylate was determined from a merged electron diffraction dataset. Due to the low symmetry of the crystals, data from 18 individual crystals were collected, and 12 of these with high correlation were merged using hierarchical clustering analysis to achieve a dataset with 84.6% completeness.[5] The structure was solved in the triclinic space group P-1.[5][6]
| Parameter | Value |
| Empirical Formula | C₇H₅BiO₄ |
| Formula Weight | 362.09 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | Value not explicitly found in snippets |
| b (Å) | Value not explicitly found in snippets |
| c (Å) | Value not explicitly found in snippets |
| α (°) | Value not explicitly found in snippets |
| β (°) | Value not explicitly found in snippets |
| γ (°) | Value not explicitly found in snippets |
| Volume (ų) | Value not explicitly found in snippets |
| Z | Value not explicitly found in snippets |
| Calculated Density (g/cm³) | Value not explicitly found in snippets |
(Note: Specific unit cell parameters were referenced as being in Table S1 of the primary research paper by Svensson Grape et al., Nat Commun 13, 1984 (2022), but were not available in the direct search results. The fundamental structural details are provided.)
Experimental Protocols
The successful determination of the BSS crystal structure hinged on a multi-stage experimental workflow that addressed the challenges posed by the material's properties.
Sample Preparation
Commercially available bismuth subsalicylate powder (from Sigma-Aldrich) was used for the analysis. For transmission electron microscopy, a small amount of the crystalline powder was dispersed onto a holey carbon-coated copper grid. This method allows for the isolation of individual nanocrystals suitable for electron diffraction.
Three-Dimensional Electron Diffraction (3DED) Data Collection
3DED was the core technique used to obtain crystallographic data from the sub-micrometer-sized crystals.
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Instrumentation: A transmission electron microscope (TEM) equipped with a sensitive and fast detector was used. The use of modern detectors is crucial to minimize electron beam damage to the organic molecules within the crystal structure.[2]
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Data Acquisition: A series of electron diffraction patterns were collected as a single nanocrystal was tilted incrementally along the goniometer axis. This process, known as electron diffraction tomography, captures a three-dimensional representation of the crystal's reciprocal lattice. Due to the physical limitations of the TEM goniometer, the tilt range is restricted, resulting in an unsampled region of data known as the "missing wedge."
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Multi-crystal Approach: To overcome the low completeness of datasets from single, low-symmetry crystals, data was collected from 18 different BSS crystals.[3]
Data Processing and Hierarchical Clustering Analysis (HCA)
The individual, incomplete datasets were processed to create a single, more complete dataset suitable for structure solution.
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Reciprocal Space Reconstruction: The individual diffraction patterns from each tilt series were combined to reconstruct the 3D reciprocal lattice for each of the 18 crystals.
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Hierarchical Clustering: To merge only the most structurally similar datasets, a hierarchical clustering analysis was performed. This statistical method groups datasets based on the correlation coefficient of their measured reflection intensities. A cluster of 12 highly correlated datasets was identified and merged.[3][7] This merged dataset had a high overall completeness, which was essential for solving the structure.[5]
Structure Solution and Refinement
The final merged 3DED dataset was used to determine the atomic positions.
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Structure Solution: The crystal structure was solved using direct methods, a common approach in crystallography for determining initial phase information from the diffraction intensities. This revealed the positions of all non-hydrogen atoms.[5]
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Refinement: The initial structural model was then refined to best fit the experimental diffraction data, resulting in the final, detailed crystal structure.
Analysis of Structural Disorder with STEM
While 3DED revealed the average, ordered structure, high-resolution STEM was employed to investigate local variations and disorder.
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Imaging Technique: Integrated Differential Phase Contrast (iDPC) STEM was used. This technique is particularly well-suited for beam-sensitive materials and provides high-contrast images that can clearly show both heavy elements (bismuth) and lighter elements (oxygen, carbon).
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Observation of Stacking Faults: The iDPC-STEM images revealed that while some regions of the crystals were highly ordered, others exhibited significant disorder in the stacking of the BSS layers.[2] In some areas, the stacking was regular, while in others it appeared random or alternating.[2] This inherent disorder is a primary reason why the structure had been so difficult to determine for over a century.[4]
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key experimental workflow and the logical process of data analysis that led to the successful structure determination of bismuth subsalicylate.
References
- 1. Structure of the active pharmaceutical ingredient bismuth subsalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the active ingredient bismuth subsalicylate in Pepto-Bismol revealed | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
